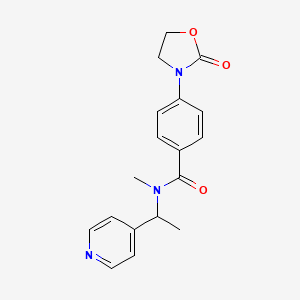
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide, also known as MO-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide exerts its therapeutic effects by targeting specific molecular pathways in cells. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a crucial role in regulating gene expression. N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide also interacts with specific proteins, such as the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide induces apoptosis and cell cycle arrest by regulating the expression of specific genes involved in these processes. In neurodegenerative diseases, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide reduces oxidative stress and inflammation by regulating the activity of specific enzymes and proteins. Inflammation is a critical factor in many diseases, and N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and specificity for certain molecular targets. However, there are also some limitations to using N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide in lab experiments. For example, its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide. One area of interest is the development of novel N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide's therapeutic effects in different diseases.
合成方法
The synthesis of N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide involves the reaction between N-methyl-4-aminobenzamide and 2-chloro-1-(pyridin-4-yl)ethanone, followed by the addition of oxazolidinone. The resulting compound is then purified through column chromatography, yielding N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide as a white solid with a purity of over 95%.
科学研究应用
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a critical factor in many diseases, and N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(14-7-9-19-10-8-14)20(2)17(22)15-3-5-16(6-4-15)21-11-12-24-18(21)23/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNVTYAVFGQINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2=CC=C(C=C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,2-diphenyl-2-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methylamino]acetamide](/img/structure/B7533586.png)

![1-(cyclopropanecarbonyl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]piperidine-3-carboxamide](/img/structure/B7533589.png)
![Dimethyl-[1-phenyl-2-[[5-(trifluoromethyl)-2-pyridyl]amino]ethyl]amine](/img/structure/B7533604.png)
![2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7533605.png)
![N-[2-[(3-fluoro-4-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7533615.png)

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)
![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)